8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
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Overview
Description
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C9H15NO2S·HCl. It is characterized by a unique spirocyclic structure that includes a sulfur atom, making it a valuable compound in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving sulfur-containing precursors.
Amination: Introduction of the amino group via nucleophilic substitution reactions.
Carboxylation: Formation of the carboxylic acid group through carboxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled batch process.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfur atom to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to:
Bind to Enzymes: Inhibit or modulate enzyme activity through competitive or non-competitive binding.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride: A similar compound with an additional oxygen atom, leading to different chemical properties and reactivity.
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride: A related compound with a carboxamide group instead of a carboxylic acid group.
Uniqueness: 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound for various chemical reactions and research applications .
Properties
IUPAC Name |
8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXYVOCTSUEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(CC1N)CC(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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